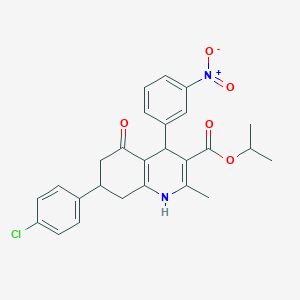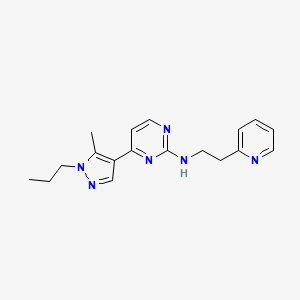
4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include 5-methyl-1-propylpyrazole, 2-bromoethylpyridine, and pyrimidine-2-amine. The synthesis could involve:
Nucleophilic substitution: Reacting 2-bromoethylpyridine with pyrimidine-2-amine under basic conditions to form N-(2-pyridin-2-ylethyl)pyrimidin-2-amine.
Coupling reaction: Coupling the resulting product with 5-methyl-1-propylpyrazole using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the pyrimidine ring or the pyrazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Explored for its therapeutic effects in various diseases.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine: can be compared with other pyrimidine derivatives such as:
Uniqueness
- Structural Features : Unique combination of pyrazole, pyridine, and pyrimidine rings.
- Biological Activity : Distinct biological activities compared to other similar compounds.
特性
IUPAC Name |
4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-3-12-24-14(2)16(13-22-24)17-8-11-21-18(23-17)20-10-7-15-6-4-5-9-19-15/h4-6,8-9,11,13H,3,7,10,12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOWKHMGNOXVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C2=NC(=NC=C2)NCCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5157685.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)
![2-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]ethanol](/img/structure/B5157688.png)
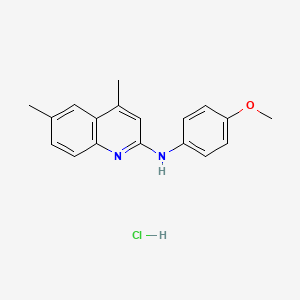
![N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157706.png)
![4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)
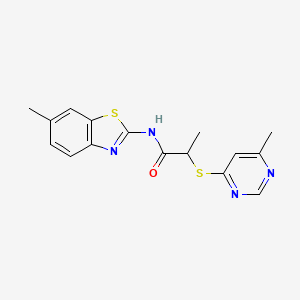
![5,12-bis(2-hydroxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5157720.png)

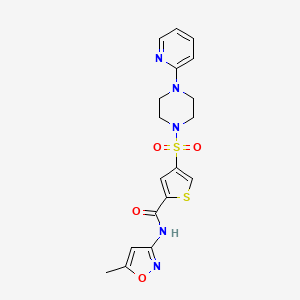
![5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B5157738.png)

